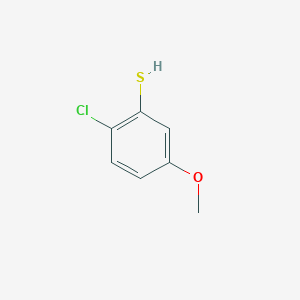

2-Chloro-5-methoxybenzenethiol

Overview

Description

2-Chloro-5-methoxybenzenethiol is a chemical compound with the molecular formula C7H7ClOS . It is used in various chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methoxybenzenethiol consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a thiol group . The average mass of the molecule is 174.648 Da .Scientific Research Applications

Antimicrobial Evaluation

2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential as antimicrobial agents. Jampílek et al. (2007) researched arylsulfanylpyrazinecarboxylic acid derivatives, derived from chloropyrazine-2-carboxylic acid and methoxybenzenethiols, for antifungal and antitubercular properties. Their study revealed compounds with significant growth inhibition of Mycobacterium tuberculosis at specific concentrations, indicating potential use as new antituberculotics (Jampílek, Doležal, & Buchta, 2007).

Synthesis of Pharmaceuticals

Methoxybenzenethiols, including 2-chloro-5-methoxybenzenethiol, play a role in synthesizing pharmaceutical compounds. Gupta et al. (2002) synthesized chloro-methoxyphenothiazines, which are known for their diverse medicinal applications such as antihistamines, anti-inflammatory drugs, and antipsychotics, through Smiles rearrangement involving 2-chloro-5-methoxybenzenethiol (Gupta, Gupta, Gupta, & Senthil Kumar, 2002).

Solid Phase Synthesis

2-Chloro-5-methoxybenzenethiol is used in solid-phase synthesis of complex organic compounds. Mourtas et al. (2001) demonstrated the synthesis of benzothiazolyl compounds using 2-aminobenzenethiol, which is structurally related to 2-chloro-5-methoxybenzenethiol, highlighting the role of these compounds in advanced organic synthesis techniques (Mourtas, Gatos, & Barlos, 2001).

Reactivity in Water Treatment

The reactivity of chlorine constituents with methoxybenzenes, including derivatives of 2-chloro-5-methoxybenzenethiol, has implications in water treatment. Sivey and Roberts (2012) researched the reactivity of free chlorine with aromatic ethers, providing insights into disinfection byproduct formation in water treatment processes (Sivey & Roberts, 2012).

Synthesis of Anticonvulsant Agents

2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential in creating anticonvulsant drugs. Faizi et al. (2017) synthesized benzodiazepine receptor agonists with 4-methoxybenzenethiol derivatives, showing significant anticonvulsant and sedative-hypnotic activities (Faizi et al., 2017).

properties

IUPAC Name |

2-chloro-5-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMQMZONISRXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxybenzenethiol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

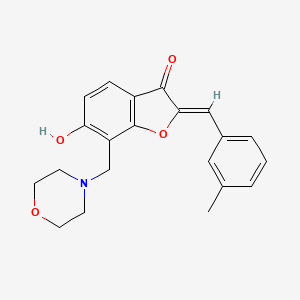

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)

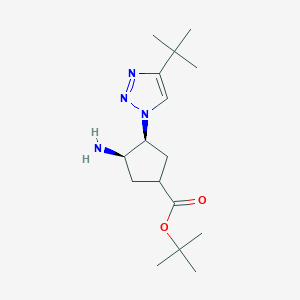

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

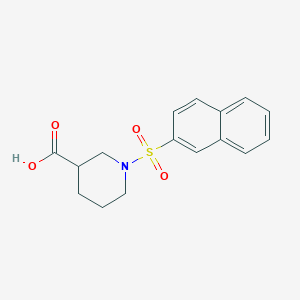

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)